molecular formula C19H17N3O6 B10925994 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No.: B10925994
M. Wt: 383.4 g/mol
InChI Key: VPNJVAZXEXNDFO-MDWZMJQESA-N
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Description

(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-N~1~-(2-METHOXY-5-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-N~1~-(2-METHOXY-5-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2-methoxy-5-nitroaniline.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the aniline derivative in the presence of a base, such as sodium hydroxide, to form the propenamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-N~1~-(2-METHOXY-5-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-N~1~-(2-METHOXY-5-NITROPHENYL)-2-PROPENAMIDE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-N~1~-(2-METHOXY-5-NITROPHENYL)-2-PROPENAMIDE: shares structural similarities with other propenamides and nitrile-containing compounds.

Uniqueness

  • The presence of both methoxy and nitro groups in the compound provides unique electronic and steric properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C19H17N3O6/c1-26-15-6-4-12(18(10-15)28-3)8-13(11-20)19(23)21-16-9-14(22(24)25)5-7-17(16)27-2/h4-10H,1-3H3,(H,21,23)/b13-8+

InChI Key

VPNJVAZXEXNDFO-MDWZMJQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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